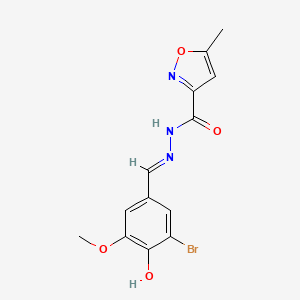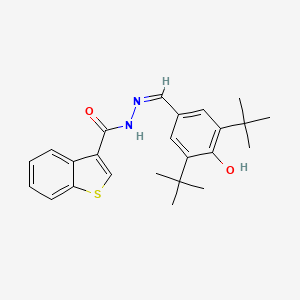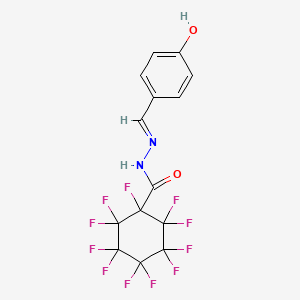![molecular formula C15H14N2O4 B1190861 N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B1190861.png)
N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is a type of Schiff base, which is formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 2,4-dihydroxyacetophenone with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Substitution: The hydroxyl groups present in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of hydroxyl and imine groups, which can coordinate with metal ions. The compound’s biological activities, such as antioxidant and antimicrobial effects, are believed to be related to its ability to interact with biological molecules and metal ions, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-pyridinecarbohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aceto hydrazide
Uniqueness
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is unique due to its specific structure, which includes both hydroxyl and imine groups. This allows it to form stable complexes with metal ions and exhibit significant biological activities. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-9(11-7-6-10(18)8-14(11)20)16-17-15(21)12-4-2-3-5-13(12)19/h2-8,18-20H,1H3,(H,17,21)/b16-9+ |
InChI Key |
FKDCAYSFERCSDU-CXUHLZMHSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-methyl-1H-indol-3-yl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B1190780.png)


![N'-[1-(4-hydroxyphenyl)ethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B1190784.png)
![N-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-5-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/new.no-structure.jpg)
![4-ethoxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B1190786.png)

![2-[(2-Chloroanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190792.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}nonanohydrazide](/img/structure/B1190793.png)
![4-ethyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B1190795.png)

